molecular formula C12H15N5 B6437349 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine CAS No. 2549050-81-7

2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Cat. No.: B6437349
CAS No.: 2549050-81-7
M. Wt: 229.28 g/mol
InChI Key: SFBKOMIZDWSHOM-UHFFFAOYSA-N
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Description

2-{3-[(4-Methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core linked to an azetidine (four-membered saturated ring) substituted with a 4-methylpyrazole group.

Properties

IUPAC Name

2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c1-10-5-15-17(6-10)9-11-7-16(8-11)12-13-3-2-4-14-12/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBKOMIZDWSHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine typically involves multi-step organic reactionsThe pyrimidine ring is then constructed via cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalytic systems can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole or pyrimidine derivatives .

Scientific Research Applications

2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in developing new therapeutic agents for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycles

The compound shares features with several classes of pyrimidine and pyrazole derivatives. Key comparisons include:

Compound Name / ID Core Structure Substituents Key Features
Target Compound Pyrimidine-azetidine 4-Methylpyrazole-methyl on azetidine Compact azetidine ring; moderate steric hindrance; enhanced rigidity .
4-Imino-1-p-tolylpyrazolo[3,4-d]pyrimidine () Pyrazolo[3,4-d]pyrimidine p-Tolyl, amino groups Fused pyrazole-pyrimidine system; planar structure; potential for π-π interactions .
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () Thieno-pyrimidine Phenyl, pyrazolo Thieno-pyrimidine core; extended conjugation; 82% synthesis yield .
TLR7-9 Antagonist () Pyrazolo-pyridinone Azetidinyl-morpholinyl Dual heterocyclic systems; designed for TLR antagonism in autoimmune diseases .

Key Observations :

  • Azetidine vs. Larger Rings : The target compound’s azetidine provides greater rigidity compared to six-membered rings (e.g., piperidine in ), which may improve metabolic stability but reduce adaptability in binding pockets .
  • Substituent Effects : The 4-methylpyrazole group enhances lipophilicity (predicted logP ~2.5) relative to unsubstituted pyrazoles (e.g., compounds in ). This may influence membrane permeability .

Biological Activity

The compound 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a heterocyclic organic molecule that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring, an azetidine moiety, and a pyrazole substituent, which collectively contribute to its pharmacological properties.

Chemical Structure and Properties

The structural complexity of this compound provides unique interactions with biological targets. The presence of the pyrazole group is particularly noteworthy as it often enhances the compound's pharmacological profile, making it a candidate for various therapeutic applications.

Property Details
Molecular Formula C12H16N4
Molecular Weight 224.29 g/mol
CAS Number 2549050-81-7
Chemical Class Heterocyclic Compound

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the realms of anticancer and antimicrobial effects. The mechanisms of action typically involve interactions with specific enzymes or receptors, leading to modulation of their activity.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, it has been shown to interact with epidermal growth factor receptors (EGFR), which are critical in the proliferation of cancer cells. In vitro tests have demonstrated that derivatives of similar pyrazolo compounds exhibit potent anti-proliferative activities against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells:

Compound Cell Line IC50 (µM)
12bA5498.21
12bHCT11619.56

The compound 12b was noted for its ability to induce apoptosis and arrest the cell cycle at specific phases (S and G2/M), highlighting its potential as a therapeutic agent against cancer .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research has indicated that compounds with similar structural features exhibit enhanced activity against antibiotic-resistant bacteria, suggesting that this compound may have similar properties. For example, derivatives have been found to disrupt bacterial cell membranes, leading to cell lysis .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation: It can bind to receptors, altering their activity and impacting downstream signaling cascades.
  • Apoptosis Induction: It promotes apoptotic pathways in cancer cells, leading to cell death.

Case Studies and Research Findings

A notable study investigated the structure–activity relationship (SAR) of various pyrazolo derivatives, including those related to this compound. The findings suggested that modifications in the pyrazole moiety significantly affect biological activity:

Modification Effect on Activity
Addition of halogen substituentsIncreased potency against certain targets
Alteration of alkyl groupsVariability in lipophilicity and bioavailability

These results underscore the importance of structural optimization in enhancing the therapeutic efficacy of pyrazolo compounds.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the azetidine ring in 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine?

  • The synthesis typically involves multi-step reactions, including azetidine ring formation via cyclization of linear precursors and subsequent functionalization. For example, azetidine rings can be formed using [3+1] cycloaddition or alkylation of amines, followed by introducing pyrazole and pyrimidine moieties via nucleophilic substitution . Temperature control (e.g., reflux) and catalysts like copper(I) bromide may enhance reaction efficiency .

Q. Which analytical techniques are recommended for assessing the purity of this compound?

  • High-Performance Liquid Chromatography (HPLC) is critical for purity assessment, especially given the compound’s structural complexity. Complementary techniques include NMR spectroscopy for structural confirmation and HRMS (High-Resolution Mass Spectrometry) for molecular weight validation .

Q. How do functional groups in this compound influence its reactivity and bioactivity?

  • The 4-methylpyrazole group enhances hydrogen-bonding potential, while the azetidine ring contributes to conformational rigidity. The pyrimidine moiety allows for π-π stacking interactions, which are crucial for binding to biological targets. Comparative studies of analogs suggest that substituents on the pyrazole and azetidine rings modulate solubility and target affinity .

Q. What purification methods are effective post-synthesis?

  • Column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) is commonly used. For polar intermediates, reverse-phase HPLC may improve separation. Recrystallization in solvents like ethanol or dichloromethane can further enhance purity .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., solvent, catalyst). The ICReDD approach integrates computational reaction path searches with experimental validation, reducing trial-and-error inefficiencies .

Q. How should researchers resolve contradictions in reported biological activity data for pyrazole-pyrimidine derivatives?

  • Perform comparative structure-activity relationship (SAR) studies using analogs with systematic substitutions. For example, replacing the 4-methyl group on the pyrazole with bulkier substituents may clarify steric effects. Cross-validate assays (e.g., enzyme inhibition vs. cellular toxicity) to distinguish target-specific activity from off-target effects .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

  • Poor crystal growth due to flexible azetidine rings or hygroscopicity can hinder analysis. Strategies include co-crystallization with stabilizing ligands or using cryogenic conditions during X-ray diffraction. Evidence from chlorinated pyrimidine analogs shows that halogen substituents improve crystal packing .

Q. How to design SAR studies for pyrazole-pyrimidine derivatives targeting kinase inhibition?

  • Focus on modifying substituents at the azetidine (e.g., alkyl vs. aryl groups) and pyrimidine (e.g., electron-withdrawing vs. donating groups). Use molecular docking to predict binding modes to kinase ATP pockets, followed by enzymatic assays (e.g., ADP-Glo™) to validate inhibitory activity .

Q. How can experimental and computational data be integrated to optimize reaction yields?

  • Apply response surface methodology (RSM) to model interactions between variables (e.g., temperature, catalyst loading). Computational fluid dynamics (CFD) simulations can optimize mixing in flow reactors, while real-time NMR monitoring tracks intermediate formation .

Methodological Guidance

  • For Synthesis : Prioritize stepwise functionalization to avoid side reactions. Use protecting groups (e.g., Boc for amines) during azetidine ring formation .
  • For Data Analysis : Employ multivariate statistical tools (e.g., PCA) to deconvolute overlapping spectroscopic signals or biological assay results .
  • For Reproducibility : Document reaction conditions rigorously (e.g., moisture sensitivity, inert atmosphere requirements) to mitigate batch-to-batch variability .

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